molecular formula C15H12N2O B3050013 3-Acetamidoacridine CAS No. 23043-49-4

3-Acetamidoacridine

Cat. No.: B3050013
CAS No.: 23043-49-4
M. Wt: 236.27 g/mol
InChI Key: AOFMKIDPLZIMSQ-UHFFFAOYSA-N
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Description

3-Acetamidoacridine is a derivative of acridine, a heterocyclic compound containing nitrogen. Acridine derivatives have been extensively studied for their diverse biological activities and potential therapeutic applications. This compound, in particular, has garnered interest due to its unique chemical structure and promising properties in various scientific fields.

Scientific Research Applications

3-Acetamidoacridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other acridine derivatives and as a reagent in organic synthesis.

    Biology: Studied for its potential as a DNA intercalator, which can affect DNA replication and transcription processes.

    Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties. It has shown promise in inhibiting the growth of cancer cells and pathogens.

    Industry: Utilized in the development of dyes, fluorescent materials, and other industrial applications.

Mechanism of Action

The mechanism of action of acridine derivatives, including 3-Acetamidoacridine, is primarily due to their ability to intercalate DNA. This intercalation, fueled by charge transfer and π-stacking interactions, sandwiches the polyaromatic chromophore between the base pairs of the double helix and eventually causes the helical structure to unwind .

Future Directions

The development of acridine derivatives with enhanced therapeutic potency and selectivity is a key area of focus. More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives . Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetamidoacridine typically involves the acylation of acridine derivatives. One common method is the reaction of acridine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of high-purity starting materials and efficient purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Acetamidoacridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted acridine derivatives with various functional groups.

Comparison with Similar Compounds

    Acridine: The parent compound of 3-Acetamidoacridine, known for its broad range of biological activities.

    Proflavine: An acridine derivative with antimicrobial properties.

    Amsacrine: An acridine derivative used as an anticancer agent.

Uniqueness of this compound: this compound stands out due to its specific acetamido group, which imparts unique chemical and biological properties. This functional group enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-acridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-10(18)16-13-7-6-12-8-11-4-2-3-5-14(11)17-15(12)9-13/h2-9H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFMKIDPLZIMSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=NC3=CC=CC=C3C=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90903354
Record name N-2-Acridinyl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90903354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23043-49-4
Record name Acetamide, N-2-acridinyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023043494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-2-Acridinyl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90903354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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